molecular formula C25H25Cl2N5O3 B14095750 3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14095750
M. Wt: 514.4 g/mol
InChI Key: MVQDFTPTUYETNC-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorophenyl, ethoxyphenyl, and dimethyl groups attached to a pyrimido[1,2-g]purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzyl chloride, 4-ethoxybenzaldehyde, and 1,7-dimethylxanthine. The synthetic route may involve the following steps:

    Condensation Reaction: The reaction between 3,4-dichlorobenzyl chloride and 4-ethoxybenzaldehyde in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 1,7-dimethylxanthine under acidic or basic conditions to form the pyrimido[1,2-g]purine core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a herbicide.

    3,4-Dichlorophenyl methyl sulfone: Used in organic synthesis and as an intermediate in chemical reactions.

Uniqueness

3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its complex structure and potential for diverse applications. Its combination of dichlorophenyl, ethoxyphenyl, and dimethyl groups attached to a pyrimido[1,2-g]purine core distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H25Cl2N5O3

Molecular Weight

514.4 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H25Cl2N5O3/c1-4-35-18-8-6-17(7-9-18)30-12-15(2)13-31-21-22(28-24(30)31)29(3)25(34)32(23(21)33)14-16-5-10-19(26)20(27)11-16/h5-11,15H,4,12-14H2,1-3H3

InChI Key

MVQDFTPTUYETNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

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